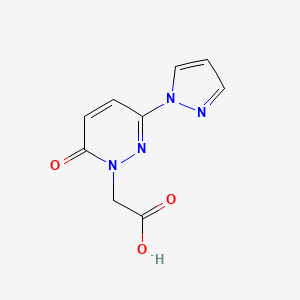

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c14-8-3-2-7(12-5-1-4-10-12)11-13(8)6-9(15)16/h1-5H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOBBEOUDORQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic potential, focusing on its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid is , with a molecular weight of 224.19 g/mol. The compound features a unique combination of a pyridazine ring and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. Specifically, 1H-pyrazole derivatives have been documented to demonstrate antiproliferative activity both in vitro and in vivo .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Lung Cancer | 0.5 | |

| Compound B | Breast Cancer | 0.3 | |

| Compound C | Colorectal Cancer | 0.7 |

Anti-inflammatory Effects

The compound has also shown potential in modulating inflammatory pathways. Pyrazole derivatives are often associated with anti-inflammatory effects due to their ability to inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies suggest that 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid may interact with these enzymes, leading to decreased production of pro-inflammatory mediators .

The mechanisms through which 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.

- Molecular Interactions : Molecular docking studies indicate that this compound could bind effectively to specific biological targets, enhancing its pharmacological profile .

Case Studies

Several studies have highlighted the effectiveness of pyrazole-containing compounds in clinical settings:

- Study on Lung Cancer : A recent study demonstrated that a derivative similar to 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid exhibited significant growth inhibition in A549 lung cancer cells, with an IC50 value of 0.5 µM .

- Breast Cancer Research : Another investigation revealed that pyrazole derivatives could reduce tumor size in MDA-MB-231 breast cancer models by 40% compared to controls after treatment .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid exhibit significant anticancer properties. For example, derivatives containing the pyrazole and pyridazine frameworks have been shown to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, particularly those resistant to conventional therapies.

Case Study:

A study demonstrated that a related compound effectively inhibited the growth of various cancer cell lines, showcasing its potential as a lead compound for further drug development.

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Preliminary assays have shown effectiveness against several bacterial strains, suggesting its utility in addressing antibiotic resistance.

Case Study:

In vitro tests revealed that derivatives of this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for therapeutic applications in infectious diseases.

Synthetic Applications

The synthesis of 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid involves multiple steps, typically starting from simpler pyrazole and pyridazine precursors. The synthetic routes often emphasize the formation of the heterocyclic rings and the introduction of functional groups that enhance biological activity.

Synthetic Route Overview:

- Formation of the pyrazole ring.

- Synthesis of the pyridazine moiety.

- Coupling reactions to introduce the acetic acid functionality.

Research Insights and Future Directions

Ongoing research aims to explore the structure-activity relationship (SAR) of this compound and its derivatives. Understanding how modifications to the chemical structure influence biological activity can lead to the development of more potent analogs.

Potential Modifications:

- Altering substituents on the pyridazine or pyrazole rings.

- Exploring different acetic acid derivatives to enhance solubility and bioavailability.

Future Research Directions:

Investigating the mechanism of action at the molecular level will provide insights into how these compounds interact with specific biological targets, paving the way for targeted therapies in cancer and infectious diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 3-substituted pyridazine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

*Calculated molecular weights based on atomic composition.

Key Differences and Implications

However, the thiophene group may improve lipophilicity, favoring membrane permeability .

Biological Activity :

- Pyrazole-containing derivatives are often explored as kinase inhibitors or anti-inflammatory agents due to their ability to mimic purine scaffolds. In contrast, furan-2-yl analogs may exhibit antimicrobial properties owing to their electrophilic reactivity.

Synthetic Accessibility :

- The synthesis of the target compound likely involves nucleophilic substitution at the 3-position of pyridazine, followed by acetic acid functionalization. Thiophene and furan analogs may require different coupling conditions (e.g., Suzuki-Miyaura for aryl groups).

Research Findings and Limitations

- Structural Insights: Crystallographic studies using SHELX software have resolved analogous pyridazine structures, confirming planar geometry and intermolecular hydrogen bonding patterns .

- Biological Data : Preliminary molecular docking studies suggest that the pyrazole-acetic acid hybrid may inhibit cyclooxygenase-2 (COX-2) with higher affinity than phenyl-substituted analogs, though experimental validation is lacking.

- Gaps in Knowledge: Comparative pharmacokinetic data (e.g., bioavailability, metabolic stability) across these analogs are absent, limiting translational applications.

Notes

Methodological Considerations : The SHELX suite remains critical for structural elucidation of such compounds, but its limitations in handling low-resolution data may affect accuracy .

Theoretical vs. Experimental Data : Properties like solubility and bioactivity in Table 1 are inferred from structural analogs; experimental validation is essential.

Synthetic Challenges : The pyrazole ring’s sensitivity to oxidative conditions may complicate large-scale synthesis of the target compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid, and how can reaction yields be optimized?

- Methodological Answer : Pyridazine derivatives are typically synthesized via coupling reactions between pyridazinone precursors and pyrazole moieties under reflux conditions. For optimization, employ Design of Experiments (DoE) to systematically vary parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading. Statistical analysis of yield outcomes can identify critical factors, as demonstrated in pyridazine synthesis studies .

Q. How should researchers perform structural characterization using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify pyridazine ring protons (δ 7.5–8.5 ppm) and pyrazole NH (δ 12–13 ppm). Compare with published spectra of analogous pyridazine-pyrazole hybrids .

- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and pyridazine ring vibrations at 1550–1600 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anti-inflammatory activity : Measure COX-1/COX-2 inhibition using ELISA .

- Antidiabetic potential : Evaluate α-glucosidase inhibition via spectrophotometric assays at pH 6.8 .

- Antimicrobial testing : Use agar diffusion methods against Gram-positive/negative bacterial strains .

Q. What purification techniques are effective for intermediates during synthesis?

- Methodological Answer : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) for polar intermediates. For crystalline products, optimize recrystallization using solvent pairs like ethanol/water .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for synthesizing this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and reaction energetics. ICReDD’s workflow integrates computation with experimental validation, narrowing optimal conditions via reaction path searches .

Q. What crystallographic strategies resolve structural ambiguities in pyridazine derivatives?

- Methodological Answer : Perform X-ray diffraction on single crystals grown via slow evaporation (e.g., methanol/water). Analyze hydrogen bonding (N–H···O) and π-π stacking interactions using software like SHELX. Hirshfeld surface analysis further clarifies intermolecular contacts .

Q. How to design SAR studies for pyridazine-pyrazole hybrids?

- Methodological Answer : Systematically modify substituents on the pyrazole ring (e.g., electron-withdrawing groups at 3,5-positions) and evaluate activity changes. Combine molecular docking (AutoDock Vina) with MD simulations to predict binding affinities toward target enzymes .

Q. What advanced mass spectrometry techniques aid in metabolite identification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.